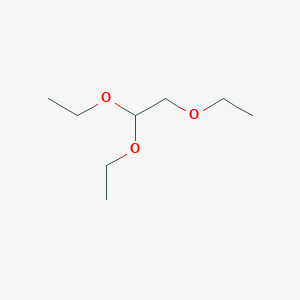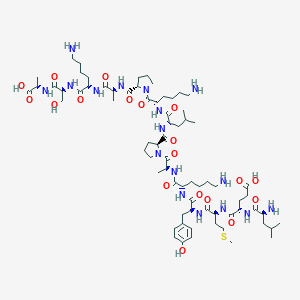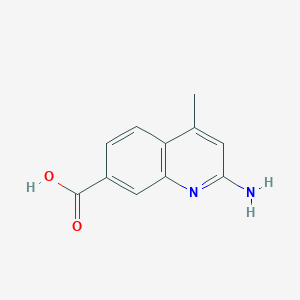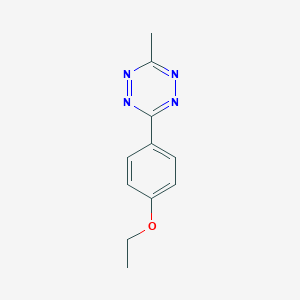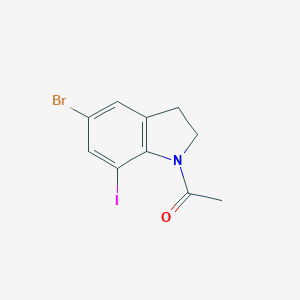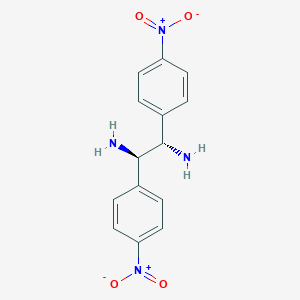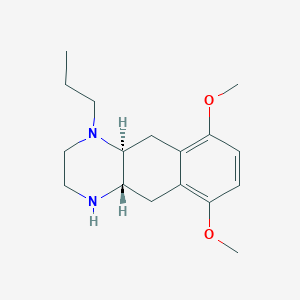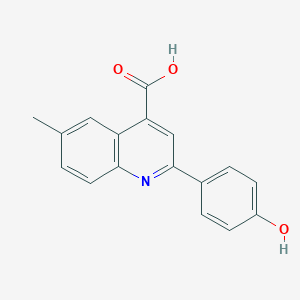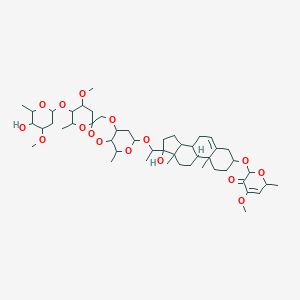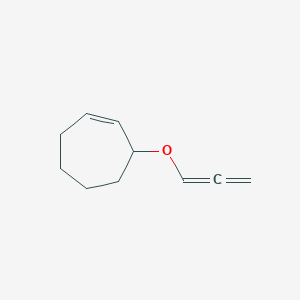
3-(1,2-Propadienyloxy)cycloheptene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,2-Propadienyloxy)cycloheptene is an organic compound with the molecular formula C10H14O. It is a derivative of cycloheptene, where a propadienyloxy group is attached to the third carbon of the cycloheptene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Propadienyloxy)cycloheptene typically involves the reaction of cycloheptene with a suitable propadienyloxy precursor under controlled conditions. One common method is the reaction of cycloheptene with 1,2-propadien-1-ol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the propadienyloxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,2-Propadienyloxy)cycloheptene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the propadienyloxy group to a propyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propadienyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Epoxides or ketones.
Reduction: Propyl-substituted cycloheptene.
Substitution: Various substituted cycloheptenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(1,2-Propadienyloxy)cycloheptene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(1,2-Propadienyloxy)cycloheptene involves its interaction with molecular targets through its reactive propadienyloxy group. This group can participate in various chemical reactions, such as cycloadditions and nucleophilic attacks, leading to the formation of new chemical bonds and products. The pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloheptene: The parent compound without the propadienyloxy group.
3-(1,2-Propadienyloxy)cyclohexene: A similar compound with a six-membered ring instead of a seven-membered ring.
3-(1,2-Propadienyloxy)cyclooctene: A similar compound with an eight-membered ring.
Uniqueness
3-(1,2-Propadienyloxy)cycloheptene is unique due to its seven-membered ring structure combined with the reactive propadienyloxy group. This combination imparts distinct chemical properties and reactivity compared to its six- and eight-membered ring analogs, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
118616-35-6 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
InChI |
InChI=1S/C10H14O/c1-2-9-11-10-7-5-3-4-6-8-10/h5,7,9-10H,1,3-4,6,8H2 |
InChI-Schlüssel |
YISKMSJOBNTRQJ-UHFFFAOYSA-N |
SMILES |
C=C=COC1CCCCC=C1 |
Kanonische SMILES |
C=C=COC1CCCCC=C1 |
Synonyme |
Cycloheptene, 3-(1,2-propadienyloxy)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-(dimethylamino)-5-oxopentanoic acid](/img/structure/B58247.png)


